

An In-depth Technical Guide to BMS-688521 (CAS Number: 893397-44-9)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-688521 is a potent and orally active small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[1][2] [3] Developed by Bristol-Myers Squibb, this compound has been investigated for its potential therapeutic applications in inflammatory conditions. This technical guide provides a comprehensive overview of the available preclinical data on BMS-688521, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Core Compound Information



Parameter	Value	Reference
CAS Number	893397-44-9	[3]
Molecular Formula	C26H19Cl2N5O4	N/A
Molecular Weight	536.37 g/mol	N/A
IUPAC Name	6-((5S,9R)-9-(4- cyanophenyl)-3-(3,5- dichlorophenyl)-1-methyl-2,4- dioxo-1,3,7- triazaspiro[4.4]nonan-7- yl)nicotinic acid	[4]

Mechanism of Action: Inhibition of LFA-1/ICAM-1 Signaling

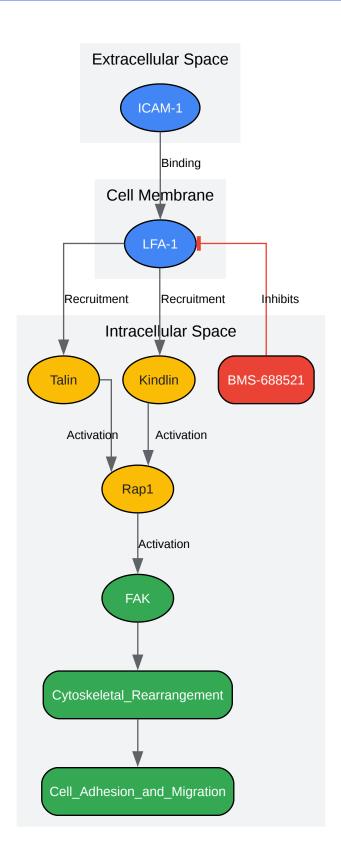
BMS-688521 exerts its pharmacological effect by directly inhibiting the interaction between LFA-1 and its primary ligand, ICAM-1.[1][2][3] LFA-1, an integrin receptor expressed on the surface of leukocytes, plays a critical role in immune cell adhesion, trafficking, and activation. The binding of LFA-1 to ICAM-1, which is expressed on endothelial cells and antigenpresenting cells, is a key step in the inflammatory cascade. By blocking this interaction, **BMS-688521** effectively prevents the adhesion and transmigration of leukocytes to sites of inflammation.

Signaling Pathway

The interaction of LFA-1 with ICAM-1 initiates a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for stabilizing cell adhesion and mediating subsequent immune responses. Key downstream effectors of LFA-1 activation include the activation of focal adhesion kinase (FAK), the recruitment of cytoskeletal proteins such as talin and kindlin, and the activation of small GTPases like Rap1.[1][5] This signaling ultimately leads to cytoskeletal rearrangement, cell spreading, and the formation of a stable adhesive interface.

BMS-688521, by preventing the initial LFA-1/ICAM-1 binding, abrogates these downstream signaling events.





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BMS-688521 inhibits the LFA-1/ICAM-1 signaling pathway.



In Vitro Pharmacology

The inhibitory activity of **BMS-688521** has been characterized in various in vitro assays, demonstrating its high potency against the LFA-1/ICAM-1 interaction.

Ouantitative Data

Assay	Species	Cell Types	IC50 (nM)	Reference
Adhesion Assay	Human	T-cell/HUVEC	2.5	[1][2][3]
Adhesion Assay	Mouse	Splenocytes/b.E ND3	78	[1][2][3]
Mixed Lymphocyte Reaction (MLR)	Not Specified	Not Specified	60	[1][2][3]

In Vivo Pharmacology

The efficacy of **BMS-688521** has been evaluated in a murine model of allergic eosinophilic lung inflammation. Oral administration of **BMS-688521** resulted in a dose-dependent inhibition of eosinophil accumulation in the lungs, with significant inhibition observed at doses of 1, 3, and 10 mg/kg administered twice daily.[1]

Pharmacokinetic Profile in BALB/c Mice



Parameter	Route	Dose (mg/kg)	Value	Unit	Reference
Cmax	p.o.	5	0.32	μМ	[1][2]
T _{max}	p.o.	5	1.0	h	[1][2]
AUC	p.o.	5	1.5	μM·h	[1][2]
F	p.o.	5	50	%	[1][2]
T ₁ / ₂	i.v.	1	1.6	h	[1][2]
MRT	i.v.	1	1.7	h	[1][2]
CL	i.v.	1	50	mL/min/kg	[1][2]
Vss	i.v.	1	5.1	L/kg	[1][2]

Experimental Protocols Cell Adhesion Assay

This assay quantifies the ability of **BMS-688521** to inhibit the adhesion of leukocytes to endothelial cells.

Workflow:

Workflow for the cell adhesion assay.

Detailed Methodology:

- Plate Coating: 96-well plates are coated with recombinant human or mouse ICAM-1 and incubated overnight at 4°C.
- Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
- Cell Preparation: Leukocytes (e.g., human T-cells or mouse splenocytes) are isolated and labeled with a fluorescent dye such as Calcein-AM.



- Compound Incubation: The labeled leukocytes are pre-incubated with various concentrations of BMS-688521 for a specified period.
- Adhesion: The pre-treated leukocytes are added to the ICAM-1 coated plates and incubated to allow for cell adhesion.
- Washing: Non-adherent cells are removed by gentle washing.
- Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of BMS-688521.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive activity of **BMS-688521** by measuring its effect on T-cell proliferation in response to allogeneic stimulation.

Workflow:

Workflow for the Mixed Lymphocyte Reaction (MLR) assay.

Detailed Methodology:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct donors.
- Stimulator Cell Preparation: PBMCs from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation.
- Co-culture: The treated stimulator cells are co-cultured with PBMCs from the second donor (responder cells).
- Compound Treatment: **BMS-688521** is added to the co-culture at a range of concentrations.
- Incubation: The cell mixture is incubated for several days to allow for T-cell activation and proliferation.



Proliferation Measurement: T-cell proliferation is quantified by methods such as [³H]thymidine incorporation or using proliferation-tracking dyes like CFSE. The IC₅₀ value is
determined by measuring the concentration of BMS-688521 that causes a 50% reduction in
T-cell proliferation.

Clinical Development Status

As of the date of this document, there is no publicly available information regarding the clinical development of **BMS-688521**. Searches of clinical trial registries have not identified any clinical studies for this compound.

Conclusion

BMS-688521 is a well-characterized preclinical compound that demonstrates high potency in inhibiting the LFA-1/ICAM-1 interaction, a key driver of inflammatory responses. Its efficacy in a mouse model of lung inflammation, coupled with its oral bioavailability, highlights its potential as a therapeutic agent for inflammatory diseases. Further investigation into its clinical safety and efficacy would be required to fully elucidate its therapeutic utility.

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